Cas no 2098140-18-0 (6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine)

6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine is a pyrimidine derivative featuring a 4-ethoxyphenylmethyl substituent at the 6-position and an amino group at the 4-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the pyrimidine core offers versatility for further functionalization. Its structural features make it a candidate for applications in drug discovery, particularly in the development of kinase inhibitors or other targeted therapies. The compound’s purity and stability under standard conditions further support its utility in synthetic and mechanistic studies.
6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine structure
2098140-18-0 structure
商品名:6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine
CAS番号:2098140-18-0
MF:C13H15N3O
メガワット:229.277702569962
CID:5729246
PubChem ID:122238928

6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine 化学的及び物理的性質

名前と識別子

    • F1967-6896
    • 2098140-18-0
    • 6-[(4-ethoxyphenyl)methyl]pyrimidin-4-amine
    • AKOS040811880
    • 4-Pyrimidinamine, 6-[(4-ethoxyphenyl)methyl]-
    • 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine
    • インチ: 1S/C13H15N3O/c1-2-17-12-5-3-10(4-6-12)7-11-8-13(14)16-9-15-11/h3-6,8-9H,2,7H2,1H3,(H2,14,15,16)
    • InChIKey: LPGIQOIYEPCCIB-UHFFFAOYSA-N
    • ほほえんだ: O(CC)C1C=CC(=CC=1)CC1C=C(N)N=CN=1

計算された属性

  • せいみつぶんしりょう: 229.121512110g/mol
  • どういたいしつりょう: 229.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 217
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 61Ų

じっけんとくせい

  • 密度みつど: 1.157±0.06 g/cm3(Predicted)
  • ふってん: 412.8±35.0 °C(Predicted)
  • 酸性度係数(pKa): 5.46±0.10(Predicted)

6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-6896-5g
6-[(4-ethoxyphenyl)methyl]pyrimidin-4-amine
2098140-18-0 95%+
5g
$1909.0 2023-09-06
TRC
E274991-500mg
6-[(4-ethoxyphenyl)methyl]pyrimidin-4-amine
2098140-18-0
500mg
$ 365.00 2022-06-05
TRC
E274991-1g
6-[(4-ethoxyphenyl)methyl]pyrimidin-4-amine
2098140-18-0
1g
$ 570.00 2022-06-05
Life Chemicals
F1967-6896-0.25g
6-[(4-ethoxyphenyl)methyl]pyrimidin-4-amine
2098140-18-0 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F1967-6896-0.5g
6-[(4-ethoxyphenyl)methyl]pyrimidin-4-amine
2098140-18-0 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F1967-6896-2.5g
6-[(4-ethoxyphenyl)methyl]pyrimidin-4-amine
2098140-18-0 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F1967-6896-10g
6-[(4-ethoxyphenyl)methyl]pyrimidin-4-amine
2098140-18-0 95%+
10g
$2675.0 2023-09-06
TRC
E274991-100mg
6-[(4-ethoxyphenyl)methyl]pyrimidin-4-amine
2098140-18-0
100mg
$ 95.00 2022-06-05
Life Chemicals
F1967-6896-1g
6-[(4-ethoxyphenyl)methyl]pyrimidin-4-amine
2098140-18-0 95%+
1g
$580.0 2023-09-06

6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine 関連文献

6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amineに関する追加情報

Introduction to 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine (CAS No. 2098140-18-0)

6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine (CAS No. 2098140-18-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyrimidine core and ethoxyphenyl substituent, holds potential applications in various therapeutic areas, particularly in the development of new drugs targeting specific biological pathways.

The chemical structure of 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine is defined by a pyrimidine ring with a methyl group attached to the 6-position, which is further substituted by a 4-ethoxyphenyl group. This structural configuration imparts unique pharmacological properties, making it an attractive candidate for drug discovery and development.

Recent studies have highlighted the potential of 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine in modulating key biological processes. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent activity against certain enzymes involved in inflammation and cancer progression. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression and are often dysregulated in various cancers.

In addition to its anti-cancer properties, 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine has also shown promise in the treatment of neurodegenerative diseases. A study conducted by researchers at the University of California, San Francisco, found that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects by modulating microglial activation and reducing oxidative stress. These findings suggest that 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine could be a valuable therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine has been extensively studied to ensure its suitability for clinical applications. Preclinical data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and demonstrates good bioavailability. Furthermore, its stability in plasma and low toxicity profile make it a promising candidate for further development.

Clinical trials are currently underway to evaluate the safety and efficacy of 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine. Early-phase trials have shown promising results, with patients experiencing significant improvements in disease symptoms and quality of life. These findings have generated considerable interest from both academic researchers and pharmaceutical companies, leading to increased investment in the development of this compound.

The synthesis of 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine involves a multi-step process that includes the formation of the pyrimidine ring and subsequent functionalization with the ethoxyphenyl group. Various synthetic routes have been explored to optimize yield and purity, ensuring that the final product meets rigorous quality standards required for pharmaceutical applications.

In conclusion, 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine (CAS No. 2098140-18-0) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical potential, it is likely that this compound will play a significant role in advancing medical treatments for various diseases.

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